molecular formula C10H10O2 B11921618 (R)-Chroman-2-carbaldehyde

(R)-Chroman-2-carbaldehyde

Cat. No.: B11921618
M. Wt: 162.18 g/mol
InChI Key: PUMRUSBKNSBTAL-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Chroman-2-carbaldehyde (CAS 1451408-60-8) is a chiral enantiomer of the chroman-2-carbaldehyde scaffold, a privileged structure in medicinal chemistry and heterocyclic synthesis. This compound serves as a versatile synthetic intermediate and key chiral building block for constructing more complex molecules. The chromane core is a common feature in various natural products and pharmacologically active compounds, making this aldehyde a valuable precursor in drug discovery research. The specific (R)-enantiomer is of particular interest for the preparation of enantiomerically pure substances. Its aldehyde functional group provides a reactive handle for further chemical transformations, enabling access to a diverse array of derivatives for structure-activity relationship studies. Research into chromane derivatives is driven by the quest for new therapeutic agents, with recent studies highlighting the antifungal potential of related compounds against Candida albicans , a biofilm-forming pathogen . These compounds have been shown to inhibit key virulence factors and the growth of preformed biofilms . Furthermore, chromanone-based compounds are also investigated for other therapeutic areas, including anti-leishmanial action . This product is intended for research and development purposes only. IUPAC Name: (R)-3,4-dihydro-2H-1-benzopyran-2-carbaldehyde Molecular Formula: C 10 H 10 O 2 Molecular Weight: 162.19 g/mol CAS Number: 1451408-60-8 InChI Key: PUMRUSBKNSBTAL-SECBINFHSA-N For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

(2R)-3,4-dihydro-2H-chromene-2-carbaldehyde

InChI

InChI=1S/C10H10O2/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,7,9H,5-6H2/t9-/m1/s1

InChI Key

PUMRUSBKNSBTAL-SECBINFHSA-N

Isomeric SMILES

C1CC2=CC=CC=C2O[C@H]1C=O

Canonical SMILES

C1CC2=CC=CC=C2OC1C=O

Origin of Product

United States

Advanced Synthetic Methodologies for R Chroman 2 Carbaldehyde and Chiral Chromans

Enantioselective Synthetic Approaches

The development of enantioselective methods to construct the chiral chroman core is a key focus in modern organic synthesis. These approaches can be broadly categorized into asymmetric catalysis and kinetic resolution.

Asymmetric Catalysis in Chroman Synthesis

Asymmetric catalysis, utilizing chiral catalysts to control the stereochemical outcome of a reaction, stands as a powerful tool for the synthesis of enantiomerically enriched chromans. Various transition metals and organocatalysts have been successfully employed in this context.

Iridium catalysts have proven highly effective in the asymmetric hydrogenation of 2H-chromenes, providing a direct route to chiral chromans. acs.orgcjcatal.com For instance, the asymmetric hydrogenation of various substituted 2H-chromenes using an (aS)-Ir/In-BiphPHOX catalytic system has been shown to produce the corresponding chromans in high yields (92–99%) and with excellent enantioselectivities (up to 99.7% ee). acs.org This method offers an efficient pathway to chiral benzo-fused six-membered oxygen-containing heterocycles. acs.org Another study demonstrated the use of trans-cyclohexane-backbone iridium complexes for the asymmetric hydrogenation of (2H-chromen-3-yl)methanols, achieving up to 94% ee. cjcatal.com

Furthermore, iridium-catalyzed asymmetric hydroarylation represents another powerful strategy. The reaction of 2H-chromenes with aromatic ketones, catalyzed by a cationic iridium/chiral phosphine (B1218219) complex, proceeds via olefin isomerization followed by enantioselective hydroarylation to afford 2-arylchromanes in high yields and enantioselectivities. mdpi.comnii.ac.jp This reaction relies on the C-H activation of the aromatic ketone directed by the carbonyl group. mdpi.comnii.ac.jp Intramolecular versions of this reaction have also been developed, providing access to various heterocyclic systems. nii.ac.jp

Table 1: Iridium-Catalyzed Asymmetric Synthesis of Chiral Chromans

Catalyst System Substrate Product Yield (%) ee (%) Reference
(aS)-Ir/In-BiphPHOX Substituted 2H-Chromenes Chiral Chromans 92-99 up to 99.7 acs.org
Cationic Ir/Chiral Phosphine 2H-Chromenes and Aromatic Ketones 2-Arylchromanes High High mdpi.comnii.ac.jp
trans-Cyclohexane-backbone Ir complexes (2H-Chromen-3-yl)methanols Chiral Chromanmethanols - up to 94 cjcatal.com

Palladium catalysis has been extensively explored for the enantioselective synthesis of chromans. A notable method is the palladium-catalyzed asymmetric allylic alkylation (AAA) of phenol (B47542) allyl carbonates, which constructs the allylic C-O bond to yield chiral chromans with up to 98% ee. acs.org This methodology has been successfully applied to the enantioselective synthesis of the vitamin E core and other natural products. acs.org

Another significant palladium-catalyzed transformation is the asymmetric alkene aryloxyarylation, which couples a phenol bearing a pendant alkene with an aryl halide. dicp.ac.cn This method, utilizing sterically bulky and well-defined chiral monophosphorus ligands, allows for the high-yielding formation of chromans with quaternary stereocenters in excellent enantioselectivity. dicp.ac.cn For example, a chroman with a quaternary stereocenter was synthesized with 82% ee in 80% yield. dicp.ac.cn Furthermore, palladium-catalyzed intramolecular alkoxycarbonylation is a reliable approach for generating quaternary stereocenters, as demonstrated in the synthesis of a chiral chroman with an enantiomeric excess higher than 99%. taylorfrancis.com Enantioselective intramolecular allylic C–H oxidation, achieved through the cooperative catalysis of a palladium complex with a chiral phosphoramidite (B1245037) ligand and 2-fluorobenzoic acid, also provides access to optically active chromans. acs.org

Table 2: Palladium-Catalyzed Asymmetric Synthesis of Chiral Chromans

Reaction Type Catalyst/Ligand Substrate Product Yield (%) ee (%) Reference
Asymmetric Allylic Alkylation Pd / Chiral Ligand Phenol Allyl Carbonates Chiral Chromans - up to 98 acs.org
Alkene Aryloxyarylation Pd / Chiral Monophosphorus Ligand Phenol with Pendant Alkene + Aryl Halide Chromans with Quaternary Stereocenters 80 82 dicp.ac.cn
Intramolecular Alkoxycarbonylation Pd / Chiral Ligand - Chiral Chroman with Quaternary Stereocenter 80 >99 taylorfrancis.com
Intramolecular Allylic C–H Oxidation Pd / Chiral Phosphoramidite Allylic Phenol Optically Active Chromans - - acs.org

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy for the enantioselective synthesis of chromans, often proceeding through tandem or cascade reactions. A common approach involves the organocatalytic enantioselective tandem oxa-Michael-aldol reaction. For instance, the reaction of salicylaldehydes with α,β-unsaturated aldehydes, catalyzed by a diarylprolinol ether, affords chiral 2H-chromenes with high enantioselectivity. beilstein-journals.orgd-nb.info

Squaramide-based organocatalysts have also been effectively used. The domino reaction of 2-hydroxynitrostyrenes with trans-β-nitroolefins, catalyzed by a squaramide, produces polysubstituted chiral chromans with excellent enantioselectivities (up to 99% ee) and diastereoselectivities. rsc.org This method allows for the construction of chroman derivatives with three contiguous stereogenic centers. rsc.org Similarly, bifunctional thiourea (B124793) catalysts can be employed in these types of transformations. d-nb.info

Table 3: Organocatalytic Synthesis of Chiral Chromans

Catalyst Type Reaction Substrates Product Yield (%) ee (%) Reference
Diarylprolinol Ether Tandem Oxa-Michael-Aldol Salicylaldehydes + α,β-Unsaturated Aldehydes Chiral 2H-Chromenes 45-90 77-99 beilstein-journals.orgd-nb.info
Squaramide Oxa-Michael-Nitro-Michael Domino 2-Hydroxynitrostyrenes + trans-β-Nitroolefins Polysubstituted Chiral Chromans up to 82 up to 99 rsc.org

Cooperative catalysis, where two distinct catalysts work in synergy to promote a transformation that is not possible with either catalyst alone, has opened new avenues in chroman synthesis. chim.it The combination of N-heterocyclic carbene (NHC) and palladium catalysis is a prime example. rsc.orgsioc-journal.cnrsc.org This synergistic approach merges the ability of NHCs to generate homoenolate equivalents with the unique reactivity of palladium complexes. rsc.org

For instance, a cooperative palladium-catalyzed allylation of NHC-activated aldehydes has been developed to access 3-allyl dihydrocoumarin (B191007) derivatives. rsc.org While direct examples for the synthesis of (R)-Chroman-2-carbaldehyde using this specific cooperative system are not explicitly detailed, the underlying principle of combining NHC organocatalysis with transition-metal catalysis offers a powerful platform for the construction of complex heterocyclic molecules like chromans. chim.itrsc.org Challenges in this field include potential catalyst deactivation, which can sometimes be overcome by careful modulation of ligands and reaction conditions. sioc-journal.cn

Kinetic Resolution of Racemic Chroman Precursors

Kinetic resolution is a method for separating a racemic mixture by reacting it with a chiral catalyst or reagent that reacts at a different rate with each enantiomer. This approach allows for the isolation of one enantiomer in high enantiomeric purity.

An N-heterocyclic carbene (NHC)-catalyzed kinetic resolution of racemic 2-aryl-3-nitro-2H-chromenes has been developed. rsc.org This method provides access to both highly enantioenriched 2-aryl-3-nitro-chromane derivatives and the remaining unreacted enantiomer of the 2H-chromene. rsc.org Similarly, the kinetic resolution of racemic 3-nitro-2H-chromenes using a bifunctional thiourea catalyst has been reported, affording optically active (R)-3-nitro-2H-chromenes with good enantioselectivities. rsc.org

More recently, iridium-catalyzed asymmetric hydrogenation has been successfully applied to the kinetic resolution of racemic 4-substituted chroman-2-ones. chinesechemsoc.orgchinesechemsoc.org Using chiral Ir-SpiroPAP catalysts, this method achieves excellent selectivity factors (up to 600), yielding chiral γ-aryl primary alcohols and the recovered unreacted chiral chroman-2-ones. chinesechemsoc.org This strategy has proven effective for a range of substrates and has been applied to the synthesis of chiral drug molecules. chinesechemsoc.org

Table 4: Kinetic Resolution of Racemic Chroman Precursors

Method Catalyst Racemic Precursor Products ee (%) / s-factor Reference
NHC Catalysis N-Heterocyclic Carbene 2-Aryl-3-nitro-2H-chromenes Enantioenriched Chromane (B1220400) and 2H-Chromene High rsc.org
Organocatalysis Bifunctional Thiourea 3-Nitro-2H-chromenes (R)-3-Nitro-2H-chromenes and a pyrrolidine (B122466) derivative Moderate to good rsc.org
Asymmetric Hydrogenation Chiral Ir-SpiroPAP 4-Substituted Chroman-2-ones Chiral γ-Aryl Primary Alcohols and Chiral Chroman-2-ones s up to 600 chinesechemsoc.orgchinesechemsoc.org
Enzymatic Kinetic Resolution Techniques

Enzymatic kinetic resolution (EKR) has emerged as a powerful and environmentally benign method for obtaining enantioenriched chiral compounds. wikipedia.org This technique leverages the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted and thus resolved. The process is widely applied in both academic and industrial settings for the production of valuable chiral building blocks. wikipedia.org

For the synthesis of chiral chromans, lipase-catalyzed kinetic resolution of racemic alcohols or their corresponding esters is a predominant strategy. The most common approach is the irreversible transesterification of a racemic chroman alcohol using an acyl donor like vinyl acetate. nih.gov The choice of enzyme, solvent, and reaction conditions significantly influences the efficiency and enantioselectivity of the resolution. nih.gov For instance, the kinetic resolution of racemic hydroxymethylchromanes has been successfully achieved through enantioselective transesterification with vinyl acetate, yielding alcohols with high optical purity. nih.gov Similarly, lipases from Pseudomonas fluorescens (AK lipase) and Pseudomonas cepacia (PSL) have demonstrated high efficacy in the stereoselective acylation of racemic 2-arylchroman-4-ols, producing both the unreacted alcohol and the acetylated product in high enantiomeric excess (ee). acs.org

The effectiveness of EKR is quantified by the enantiomeric ratio (E-value), where a high E-value indicates excellent selectivity. Studies have shown that by optimizing reaction parameters, very high E-values (>200) can be achieved for chroman derivatives. acs.org

Table 1: Examples of Lipase-Catalyzed Kinetic Resolution of Chroman Derivatives

Racemic Substrate Enzyme Reaction Type Product 1 (ee) Product 2 (ee) Reference
Hydroxymethylchromane Lipase Transesterification (-)-R-alcohol (94%) N/A nih.gov
2-Phenylchroman-4-ol Pseudomonas cepacia Lipase Hydrolysis of acetate (2R,4R)-alcohol (93%) (2S,4S)-acetate (95%) acs.org
2-Arylchroman-4-ols Pseudomonas fluorescens AK Lipase Acetylation (S)-alcohol (50-99%) (R)-acetate (>99%) acs.org
Chemoenzymatic Approaches to Enantiopure Chromans

Chemoenzymatic synthesis combines the high selectivity of biocatalysts with the versatility of traditional chemical reactions, providing efficient pathways to complex chiral molecules. organic-chemistry.org This synergistic approach allows for transformations that are difficult to achieve using either method alone. organic-chemistry.orgresearchgate.net In the context of chroman synthesis, enzymes are often employed in a key stereodiscriminating step, such as asymmetric reduction or oxidation, to generate a chiral intermediate that is then elaborated through chemical reactions.

A notable example is the synthesis of enantiomerically pure 1-aryl-3-methylisochroman derivatives, which involves an asymmetric biocatalytic reduction of a ketone precursor using an alcohol dehydrogenase (ADH). researchgate.net This enzymatic step creates a chiral alcohol with high enantiomeric excess, which then undergoes a chemical acid-catalyzed oxa-Pictet–Spengler reaction to form the chroman ring. researchgate.net Similarly, whole-cell biocatalysts, such as Lactobacillus paracasei, have been used for the asymmetric bioreduction of prochiral chroman-4-ones to furnish enantiopure (S)-chroman-4-ols in high yield and complete conversion. chemrxiv.org This method is advantageous for industrial applications as it avoids the need for expensive and unstable isolated enzymes and cofactors like NADPH. chemrxiv.org

Another powerful chemoenzymatic strategy involves dioxygenase-catalyzed reactions. For example, toluene (B28343) dioxygenase (TDO) from Pseudomonas putida can catalyze the benzylic hydroxylation of chromane to produce (R)-chroman-4-ol with greater than 98% ee, proceeding with retention of configuration. nih.gov The resulting chiral alcohol can then be used as a precursor for further chemical modifications. nih.gov

Novel Chroman Ring Construction Strategies

The construction of the chroman ring is the cornerstone of synthesizing this class of compounds. Modern organic synthesis has produced several innovative strategies that offer high efficiency, atom economy, and stereocontrol.

Ring-Opening/Ring-Closing Reactions

Ring-closing metathesis (RCM) has become a robust and widely used method for the formation of cyclic and heterocyclic systems. wikipedia.orgresearchgate.net The reaction involves the intramolecular metathesis of a diene substrate, catalyzed by transition-metal complexes, typically those based on ruthenium (e.g., Grubbs' catalysts), to form a cycloalkene and a volatile byproduct like ethylene. wikipedia.orgorganic-chemistry.org This strategy has been effectively applied to the synthesis of chromene (dihydropyran) rings, which are direct precursors to chromans. acs.org

The general approach involves synthesizing a phenol derivative bearing two terminal alkene moieties, one of which is an allyl ether. In the presence of a ruthenium catalyst, the diene undergoes an intramolecular cyclization to form the chromene ring system. acs.org The reaction is valued for its high functional group tolerance and its ability to form various ring sizes, making it a versatile tool in synthetic chemistry. wikipedia.orgorganic-chemistry.org

Decarboxylative Methodologies

Decarboxylative reactions have recently gained prominence as a powerful method for generating radicals, which can then participate in cascade or cyclization reactions to build complex molecular architectures. researchgate.netrsc.org Several strategies have been developed for the synthesis of chroman-4-ones using decarboxylative cyclization.

One such approach involves a visible-light-induced photoredox iron-catalyzed decarboxylative radical cyclization. acs.orgresearchgate.net In this method, carboxylate salts serve as radical precursors, which, upon decarboxylation triggered by a ligand-to-metal charge transfer with an iron(III) catalyst, generate a radical that cyclizes onto a pendant alkene. researchgate.net Another strategy utilizes a metal-free, persulfate-mediated decarboxylation of oxamic acids or oxalates to generate carbamoyl (B1232498) or alkoxycarbonyl radicals, respectively. nih.govmdpi.commdpi.com These radicals then undergo a cascade annulation with 2-(allyloxy)arylaldehydes to afford functionalized chroman-4-ones with broad substrate scope and high functional group tolerance. nih.govmdpi.commdpi.com These methods are attractive due to their operational simplicity and use of mild reaction conditions. researchgate.net

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions are a direct and atom-economical way to construct the chroman skeleton. These reactions typically involve the formation of the key C-O bond of the pyran ring from a suitably functionalized phenolic precursor. Organocatalysis has provided a powerful platform for asymmetric intramolecular cyclizations. For example, a highly enantioselective synthesis of polysubstituted chiral chromans has been achieved through an organocatalytic oxa-Michael-nitro-Michael domino reaction of 2-hydroxynitrostyrenes with trans-β-nitroolefins. researchgate.net This reaction, catalyzed by a squaramide-based organocatalyst, produces chromans with excellent enantioselectivities (up to 99% ee) and diastereoselectivities. researchgate.net

Metal-catalyzed intramolecular cyclizations are also prevalent. The cyclisation of 3-(2-fluorophenyl)-propanols to the corresponding chroman can be catalyzed by a rhodium(III) cation, which activates the aryl fluoride (B91410) towards intramolecular nucleophilic substitution by the hydroxy group. nih.gov

Derivatization Strategies for this compound Precursors and Intermediates

Once a key chiral chroman intermediate is synthesized, it can be converted into a variety of derivatives. The aldehyde functional group in this compound is particularly versatile, but its precursors, such as the corresponding alcohol ((R)-chroman-2-methanol) and carboxylic acid ((R)-chroman-2-carboxylic acid), are also common starting points for derivatization.

(R)-Chroman-2-carboxylic acid and its esters can be readily converted into a range of functional groups. For example, the methyl ester of 6-substituted chroman-2-carboxylic acid can undergo nucleophilic attack by hydrazine (B178648) hydrate (B1144303) to form the corresponding carbohydrazide. nih.gov This hydrazide can then be condensed with isatins to produce complex Schiff base derivatives with potential biological activities. nih.gov Furthermore, chroman-2-carboxylic acids can be synthesized via oxidative ring-contraction of tetrahydrobenzooxepinones, providing a route to these key intermediates from different precursors. chemrxiv.org

The precursor alcohol, chroman-2-ol, is a hemiacetal that exists in equilibrium with its open-chain aldehyde form. nih.gov This intermediate can be generated and derivatized through various methods. For instance, complex chroman derivatives can be formylated using reagents like dichloromethyl methyl ether and a Lewis acid (e.g., TiCl₄) to introduce the aldehyde group onto the aromatic ring of the chroman system. nih.gov The derivatization of hydroxyl groups in complex mixtures is a key step in their analysis and further functionalization, often employing reagents like acetic anhydride. nih.gov The aldehyde itself can participate in classic transformations like Wittig and Grignard reactions to build more complex side chains at the C2 position.

Process Intensification and Scalability in Enantioselective Synthesis

The transition from laboratory-scale discovery to industrial-scale production of enantiomerically pure compounds like this compound and other chiral chromans necessitates significant focus on process intensification and scalability. Key challenges in this scale-up include maintaining high reaction efficiency, managing the cost and loading of chiral catalysts, and ensuring consistently high enantioselectivity. chiralpedia.com Modern synthetic strategies are increasingly addressing these challenges through the optimization of catalytic systems, the use of biocatalysis, and the adoption of advanced technologies like continuous flow processing.

Detailed research findings indicate that various methodologies, including organocatalytic domino reactions, biocatalytic reductions, and asymmetric hydrogenations, have been successfully scaled to produce gram quantities of chiral chromans while preserving excellent stereochemical control.

Organocatalytic Domino Reactions at Preparative Scale

Organocatalysis has emerged as a powerful tool for constructing complex chiral molecules. The scalability of these methods is a critical aspect of their practical utility. Research has demonstrated that asymmetric organocatalytic domino reactions, which build molecular complexity in a single step, can be performed on a larger scale without significant loss of efficiency or stereoselectivity. For instance, a squaramide-catalyzed domino reaction of 2-hydroxynitrostyrenes and trans-β-nitroolefins has been shown to produce polysubstituted chiral chromans with excellent enantioselectivities (up to 99% ee) and good yields. researchgate.netrsc.org The catalyst loading in these reactions is often maintained at a practical level (e.g., 5 mol%) for scalability. rsc.orgresearchgate.net One study successfully performed a related cascade reaction on a 3.30 mmol scale, obtaining the chiral chroman product in 80% yield with high diastereoselectivity (92:8 dr) and enantioselectivity (92% ee). semanticscholar.org

Reaction TypeScaleCatalyst (Loading)Key ReagentsYieldStereoselectivityReference
Oxa-Michael/Nitro-Michael0.2 mmolQuinine-derived Squaramide (5 mol%)2-Hydroxynitrostyrene, trans-β-nitroolefin78%>20:1 dr, 92% ee rsc.org
Oxa-Michael/1,6-Addition3.30 mmolNot Specifiedα,β,γ,δ-unsaturated enal, p-Quinone methide80%92:8 dr, 92% ee semanticscholar.org

Biocatalysis and Asymmetric Hydrogenation on a Gram Scale

Biocatalysis offers a green and highly selective alternative for producing enantiopure compounds. The use of whole-cell biocatalysts can be particularly advantageous for scalability as it circumvents the need for costly enzyme purification. A notable example is the asymmetric reduction of 6-chlorochroman-4-one (B184904) to (S)-6-chlorochroman-4-ol using the whole-cell biocatalyst Lactobacillus paracasei BD101. sci-hub.se This process was successfully conducted on a gram scale, demonstrating its industrial applicability. sci-hub.se

SubstrateScale (Input)BiocatalystProductScale (Output)YieldEnantiomeric Excess (ee)Reference
6-chlorochroman-4-one8.6 gLactobacillus paracasei BD101(S)-6-chlorochroman-4-ol8.2 g94%>99% sci-hub.se

Similarly, asymmetric hydrogenation via kinetic resolution has proven to be a scalable and efficient method for accessing valuable chiral intermediates. The hydrogenation of racemic 4-substituted chroman-2-ones using chiral Iridium-SpiroPAP catalysts allows for the synthesis of chiral γ-aryl primary alcohols and the recovery of enantiopure chroman-2-ones. chinesechemsoc.org The practicality of this method was showcased through a gram-scale hydrogenation, highlighting its potential for producing chiral building blocks for pharmaceuticals. chinesechemsoc.org

SubstrateScale (Input)CatalystProductYieldEnantiomeric Excess (ee)Reference
rac-4-phenylchroman-2-one2.4 g(S)-Ir-SpiroPAP(R)-3-(2-hydroxyphenyl)-3-phenylpropan-1-ol48%90% ee chinesechemsoc.org
(S)-4-phenylchroman-2-one (recovered)49%91% ee chinesechemsoc.org

Continuous Flow Processing

Continuous flow chemistry is a paradigm of process intensification that offers substantial advantages over traditional batch processing for scaling up chemical synthesis. mit.edu By pumping reactants through a heated and pressurized reactor, flow systems can dramatically reduce reaction times, improve heat and mass transfer, and enhance safety and reproducibility. mit.eduallfordrugs.com This technology allows for the seamless integration of reaction, separation, and purification steps. For syntheses involving unstable intermediates or requiring precise control over reaction parameters, flow chemistry is particularly effective. allfordrugs.com

While specific applications to this compound are emerging, the principles have been demonstrated in related syntheses. For example, in the production of other heterocyclic compounds, switching from batch to continuous flow has led to significant increases in productivity—in some cases by as much as 80-fold—and a reduction in reaction times from hours to minutes. nih.govfrontiersin.org The application of continuous flow technology to the enantioselective synthesis of chiral chromans represents a promising frontier for achieving efficient, scalable, and cost-effective industrial production.

R Chroman 2 Carbaldehyde As a Chiral Building Block in Complex Organic Synthesis

Synthesis of Chiral Chroman-Based Scaffolds and Derivatives

The aldehyde functional group at the C2 position of the chroman ring makes (R)-Chroman-2-carbaldehyde an exceptionally useful synthon for diversification and the creation of chiral molecular scaffolds. This aldehyde is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the synthesis of a wide array of 2-substituted chroman derivatives while preserving the critical (R)-stereocenter.

Detailed research has established that aldehydes are amenable to numerous standard synthetic transformations. These reactions, when applied to this compound, provide access to diverse classes of chiral chroman-based structures which are of significant interest in medicinal chemistry and materials science. researchgate.net Key transformations include olefination reactions, additions of organometallic reagents, and reductive aminations.

Key Synthetic Transformations:

Wittig Olefination: The reaction of this compound with various phosphonium (B103445) ylides can generate a series of (R)-2-vinylchromane derivatives. This allows for the introduction of diverse substituents on the newly formed double bond, extending the carbon framework.

Grignard and Organolithium Additions: The addition of Grignard or organolithium reagents to the aldehyde provides straightforward access to chiral secondary alcohols. This reaction creates a new stereocenter, and the diastereoselectivity can often be controlled, leading to highly functionalized chroman-2-yl-methanols.

Reductive Amination: This two-step or one-pot reaction with primary or secondary amines, followed by reduction, yields chiral (R)-chroman-2-yl-methylamines. These nitrogen-containing derivatives are particularly important scaffolds for the development of novel pharmaceutical agents. mdpi.com

These fundamental reactions highlight the utility of this compound in generating libraries of chiral chroman derivatives for further investigation.

Table 1: Potential Scaffold-Building Reactions from this compound

Starting Material Reagent(s) General Product Structure Product Class
This compound Ph₃P=CHR (Wittig Ylide) (R)-2-(alken-1-yl)chroman Vinyl Chromane (B1220400)

Intermediate in the Stereoselective Synthesis of Bioactive Compounds

The (R)-chroman scaffold is a core component of numerous biologically active molecules. mdpi.com this compound and its derivatives serve as critical intermediates in the stereoselective synthesis of important pharmaceuticals. A prominent example is its role in the synthesis of Nebivolol, a highly selective β1-adrenergic receptor blocker used for the treatment of hypertension. mdpi.comd-nb.info

The complex structure of Nebivolol contains four chiral centers, making its stereocontrolled synthesis a significant challenge. Many synthetic routes converge on the preparation of key chiral epoxide intermediates, specifically diastereomers of 6-fluoro-2-(oxiran-2-yl)chroman. beilstein-journals.orgwipo.intgoogle.com The synthesis of these epoxides frequently proceeds through a chroman-2-carbaldehyde (B2395723) intermediate.

In a widely adopted synthetic strategy, an ester of (R)-6-fluoro-chroman-2-carboxylic acid is reduced to the corresponding (R)-6-fluoro-chroman-2-carbaldehyde. google.comijbio.com This reduction is typically achieved at low temperatures using a hydride reagent such as diisobutylaluminium hydride (DIBAL-H). google.comijbio.com The resulting aldehyde is often unstable and prone to racemization, so it is generally used immediately in the subsequent step. google.com The aldehyde is then converted into the terminal epoxide by reaction with a sulfur ylide, commonly generated from trimethylsulfonium (B1222738) iodide and a strong base like sodium hydride. google.com This epoxide is a crucial building block that is carried forward to construct the final Nebivolol molecule. d-nb.infobeilstein-journals.org

Table 2: Synthesis of Nebivolol Epoxide Intermediate via Chroman Aldehyde

Reactant Reagent(s) Intermediate Subsequent Reagent(s) Product
Methyl (R)-6-fluoro-chroman-2-carboxylate DIBAL-H in Toluene (B28343) (-70 to -80 °C) (R)-6-fluoro-chroman-2-carbaldehyde (CH₃)₃SO⁺I⁻, NaH in DMSO (R)-6-fluoro-2-((S/R)-oxiran-2-yl)chroman

Data sourced from multiple synthetic routes reported in the literature. google.comijbio.com

Application in Natural Product Synthesis

The chroman ring is a privileged structure found in a wide range of natural products, most notably the tocopherols (B72186), which constitute the Vitamin E family. researchgate.netnih.gov The total synthesis of these vital, fat-soluble antioxidants often relies on the construction of a chiral chroman "head" which is later coupled to a lipophilic side chain. This compound and its structural analogues are key building blocks for accessing the chroman core of α-tocopherol, the most biologically active form of Vitamin E. nih.govacs.org

The synthesis of (2R,4′R,8′R)-α-tocopherol requires precise control of the stereocenter at the C2 position of the chroman ring. Synthetic approaches have been developed where a substituted chroman-2-carbaldehyde serves as a key synthon. For instance, a reported total synthesis of (2R,4′R,8′R)-α-tocopherol utilized (S)-(+)-6-benzyloxy-3,4-dihydro-2,5,7,8-tetramethyl-2H-1-benzopyran-2-carboxaldehyde as a crucial intermediate. researchgate.net While this example uses the enantiomer with additional substitution, it demonstrates the strategic importance of the chroman-2-carbaldehyde moiety in building the core of this natural product.

In such syntheses, the aldehyde group acts as a handle for further elaboration and connection to the phytyl tail required to complete the natural product structure. researchgate.netrsc.org The preparation of this chiral aldehyde is a critical step that establishes the stereochemistry of the final molecule. researchgate.net

Table 3: Key Compounds in the Synthesis of the α-Tocopherol Chroman Core

Compound Name Role in Synthesis Reference
(S)-(+)-6-Benzyloxy-3,4-dihydro-2,5,7,8-tetramethyl-2H-1-benzopyran-2-carboxaldehyde Key chiral chroman synthon researchgate.net
Trimethylhydroquinone Aromatic starting material for chroman ring construction scispace.com
(2R,4′R,8′R)-α-Tocopherol Final natural product target researchgate.net

Medicinal Chemistry and Biological Relevance of Chroman Scaffolds

The Chroman Scaffold as a Privileged Structure in Drug Design and Discovery

The term "privileged structure" refers to a molecular scaffold that is capable of binding to multiple, often unrelated, biological targets, thereby serving as a versatile template for the development of novel therapeutic agents. ijrpc.com The chroman ring system, a bicyclic ether consisting of a benzene (B151609) ring fused to a dihydropyran ring, fits this description perfectly. ijrpc.comcore.ac.uk Chroman and its oxidized relative, chromone (B188151), are core components of numerous naturally occurring compounds, including flavonoids and tocopherols (B72186) (Vitamin E), which are known for their diverse pharmacological effects. researchgate.netresearchgate.net

This structural motif is prevalent in molecules with a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. ijrpc.comresearchgate.net The versatility of the chroman scaffold allows for modifications at various positions, enabling medicinal chemists to fine-tune the pharmacological profile of the resulting derivatives to achieve enhanced potency and selectivity for specific biological targets. researchgate.net The inherent drug-like properties and synthetic accessibility of the chroman framework make it an attractive starting point for designing libraries of compounds in the search for new drug candidates. core.ac.uk

Structure-Activity Relationship (SAR) Insights for Chroman-Based Compounds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. For chroman-based compounds, SAR studies have revealed that the type and position of substituents on the chroman ring are crucial determinants of their potency and selectivity.

Research into various chroman derivatives has established several key SAR principles:

Substitution at Position 2: The substituent at the C2 position can significantly impact activity. For instance, in a series of SIRT2 inhibitors, the length and branching of an alkyl chain at C2 were found to be critical, with an n-pentyl group showing greater potency than shorter or branched chains like isopropyl. nih.gov In other cases, the introduction of groups like carboxylic acids or amides at this position has led to potent inhibitors of nuclear factor-κB (NF-κB). researchgate.net

Substitution at the Aromatic Ring: Modifications on the benzene portion of the chroman scaffold are vital. In the development of SIRT2 inhibitors, larger, electron-withdrawing substituents at the C6 and C8 positions were found to be favorable for activity. nih.gov Similarly, for chroman carboxamide analogs with anticancer activity, substitutions at the C6 position were deemed pertinent. ijrpc.com

Stereochemistry: The stereochemistry, particularly at the C2 position, can be a critical factor for biological activity. The "(R)-" or "(S)-" configuration can lead to significant differences in pharmacological effects. For example, optically pure (R)- and (S)-6-fluoro-chroman-2-carboxylic acids are recognized as pivotal chiral building blocks in the pharmaceutical industry, indicating that stereochemistry is key to their intended biological interactions. mdpi.comnih.gov

While these SAR insights are derived from various chroman derivatives, they underscore the importance of the specific substitutions present in any given molecule, including the aldehyde group at position 2 in (R)-Chroman-2-carbaldehyde.

Exploration of General Biological Activity Mechanisms of Chroman Derivatives

The diverse biological effects of chroman derivatives are a result of their ability to interact with a wide range of cellular targets and pathways. The mechanisms of action are often tied to the specific functional groups attached to the chroman core.

Key mechanisms identified for chroman-based compounds include:

Enzyme Inhibition: Many chroman derivatives exert their effects by inhibiting specific enzymes. For example, certain chroman-4-one derivatives have been identified as selective inhibitors of Sirtuin 2 (SIRT2), a deacetylating enzyme implicated in neurodegenerative diseases. nih.gov Other derivatives have shown inhibitory activity against cyclooxygenase (COX) enzymes, which is linked to their anti-inflammatory potential. acs.org

Apoptosis Induction: A significant mechanism for the anti-cancer activity of chroman derivatives is the induction of apoptosis, or programmed cell death. mdpi.com Studies on spiro[chroman-2,4′-piperidin]-4-one derivatives revealed that the most potent compounds induced early apoptosis in breast cancer cells (MCF-7) and caused cell cycle arrest. mdpi.com

Receptor Antagonism: Chroman derivatives have been developed as receptor antagonists. For instance, lactam-fused chroman derivatives have shown affinity for the 5-HT(1A) receptor, acting as antagonists, which is relevant for neurological applications.

NF-κB Pathway Inhibition: The transcription factor nuclear factor-κB (NF-κB) is a key regulator of inflammation and cell survival. Certain chroman-2-carboxylic acid amides have been identified as potent inhibitors of NF-κB activation, contributing to their anti-inflammatory and potential anti-cancer effects. researchgate.netacs.org

Diverse Biological Activities of Chroman Derivatives

The structural versatility of the chroman scaffold has led to the discovery of derivatives with a wide spectrum of therapeutic activities. Although specific data for this compound is sparse, the activities of related compounds highlight the potential of this chemical class.

The chroman scaffold is a common feature in many compounds investigated for their anti-cancer properties. arkat-usa.org Derivatives have demonstrated cytotoxicity against a range of human cancer cell lines through various mechanisms.

For example, a series of chroman carboxamide analogs were evaluated for their potency against the MCF-7 breast cancer cell line. ijrpc.com In another study, chroman-2,4-dione derivatives were found to have greater cytotoxic effects against leukemia cell lines (HL-60, MOLT-4) compared to their chromen-4-one counterparts. Spiro[chroman-2,4′-piperidin]-4-one derivatives have also shown potent cytotoxic activity against human breast (MCF-7), ovarian (A2780), and colorectal (HT-29) cancer cell lines. mdpi.com

Table 1: Cytotoxic Activity of Selected Chroman Derivatives

This table presents data for various chroman derivatives to illustrate the anti-cancer potential of the scaffold.

Compound/Derivative Class Cancer Cell Line Activity (IC50/GI50 in µM) Reference
Spiro[chroman-2,4′-piperidin]-4-one (Compound 16) MCF-7 (Breast) 0.31 mdpi.com
Spiro[chroman-2,4′-piperidin]-4-one (Compound 16) A2780 (Ovarian) 5.62 mdpi.com
Chroman-2,4-dione (Compound 13) MOLT-4 (Leukemia) 24.4
Chroman-2,4-dione (Compound 13) HL-60 (Leukemia) 42.0
Chroman carboxamide (Compound 5k) MCF-7 (Breast) 40.9 ijrpc.com

Derivatives of the chroman scaffold have been explored for their ability to combat microbial infections. Studies have demonstrated that various synthetic chromans possess activity against both bacteria and fungi.

For instance, a series of spiropyrrolidines incorporating a chroman-4-one moiety were synthesized and evaluated for their antimicrobial activity. Several of these compounds showed moderate to excellent activity against a panel of pathogenic organisms, including Staphylococcus aureus and Candida albicans. In another study, chromone derivatives were synthesized and showed activity against phytopathogenic fungi. The structural features, such as the presence of electron-withdrawing groups, have been shown to enhance the antibacterial activity of some chroman-based compounds.

Table 2: Antimicrobial Activity of Selected Chroman Derivatives

This table presents data for various chroman derivatives to illustrate the antimicrobial potential of the scaffold.

Compound/Derivative Class Microorganism Activity (MIC in µM/ml) Reference
Imidazo[2,1-b]thiadiazole-Chroman (Compound 10) Bacillus subtilis 4.2 x 10-2
Imidazo[2,1-b]thiadiazole-Chroman (Compound 10) Staphylococcus aureus 4.2 x 10-2
Imidazo[2,1-b]thiadiazole-Chroman (Compound 15) Klebsiella pneumoniae 2.6 x 10-2
Imidazo[2,1-b]thiadiazole-Chroman (Compound 4) Escherichia coli 4.5 x 10-2
Imidazo[2,1-b]thiadiazole-Chroman (Compound 10) Candida albicans 4.2 x 10-2

The chroman framework is present in many compounds investigated for anti-inflammatory and analgesic (pain-reducing) properties. The mechanism for these effects is often linked to the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenases (COX). acs.org

A study of novel chroman derivatives, including amidochromans and chromanyl esters, screened for anti-inflammatory activity found that several compounds could inhibit the expression of Intercellular Adhesion Molecule 1 (ICAM-1), a protein involved in inflammation. researchgate.net The most potent compound identified was N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide. researchgate.net Other research has focused on synthesizing chroman-4-one derivatives as potential COX-2 inhibitors for their anti-inflammatory and analgesic effects. acs.org The discovery of a chroman derivative as a transient receptor potential vanilloid-1 (TRPV1) antagonist with analgesic efficacy further highlights the potential of this scaffold in pain management.

Antiepileptic and Neuroprotective Properties

The chroman scaffold has been identified as a promising framework for the development of agents with antiepileptic and neuroprotective activities. nih.govnih.gov Certain antiepileptic drugs are believed to possess neuroprotective capabilities, which has spurred interest in developing compounds that can both control seizures and protect neurons from damage. nih.govjst.go.jp

In one study, a series of chroman derivatives featuring Schiff base and isatin (B1672199) moieties at the second position were synthesized and evaluated for their anticonvulsant effects. nih.govnih.gov Several of these compounds demonstrated significant protection against seizures in experimental models. nih.govnih.gov Specifically, compounds 6b, 6c, 6d, 6e, 6g, 6i, and 6l showed notable antiepileptic activity, outperforming the reference drugs phenytoin (B1677684) and valproic acid in a maximal electric shock (MES) induced seizure model. nih.govnih.gov Importantly, these active compounds did not exhibit neurotoxicity in the rotarod test, suggesting a favorable initial safety profile. nih.govnih.gov This provides evidence for the potential of these chroman-based compounds as leads for new antiepileptic drugs. jst.go.jp

Table 1: Antiepileptic Activity of Selected Chroman Derivatives Activity in the maximal electroshock (MES) seizure model at a dose of 100 mg/kg.

Compound Protection Against Seizure (%)
6b 75
6c 100
6d 100
6e 100
6g 75
6i 100
6l 75
Phenytoin (Standard) 100
Valproic Acid (Standard) 100

Source: Adapted from Rawat and Verma, 2016. nih.govdovepress.com

Beyond seizure control, the neuroprotective properties of chroman-based structures are an area of active research. researchgate.netacs.org Chroman-like cyclic prenylflavonoids have been shown to promote neuronal differentiation and protect neuronal cells from induced cell death. researchgate.net Similarly, some chromanone derivatives have been explored as multifunctional agents for Alzheimer's disease, exhibiting neuroprotective properties in addition to inhibiting key enzymes like acetylcholinesterase and monoamine oxidase B. worktribe.combohrium.com Some furochromone derivatives have also shown evidence of neuroprotective activity by increasing the latency for induced seizures and preventing death in animal models. jst.go.jp

Antioxidant Activities

The chroman ring is the core structural feature of the tocopherol family (Vitamin E) and its hydrophilic analog, Trolox, both of which are renowned for their potent antioxidant properties. This has established the chroman scaffold as a key pharmacophore for designing novel antioxidant agents. nih.govresearchgate.net The antioxidant activity is often evaluated using various assays, including the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay and the thiobarbituric acid reactive substances (TBARS) assay, which measures inhibition of lipid peroxidation. nih.govkoreascience.kr

Research has focused on synthesizing chroman derivatives to enhance or modify this inherent antioxidant capacity. A series of 3-benzylidene-7-alkoxychroman-4-one derivatives were synthesized and evaluated, with findings indicating that compounds bearing a catechol group on the benzylidene moiety exhibited excellent antioxidant activity, in some cases more potent than the reference drug Trolox. nih.gov

In another study, chroman-2-carboxamides were designed based on the structure of Trolox. researchgate.net The evaluation of these compounds in a TBARS assay revealed that certain derivatives were significantly more potent at inhibiting lipid peroxidation than Trolox. researchgate.netkoreascience.kr

Table 2: Antioxidant Activity of Selected Chroman-2-Carboxamide Derivatives Inhibition of lipid peroxidation in rat brain homogenates (TBARS assay).

Compound Substituent (R) IC₅₀ (µM)
N-phenyl derivative Phenyl 0.4
N-(3-nitrophenyl) derivative 3-Nitrophenyl 0.4
Trolox (Standard) - 10.5

Source: Adapted from Cho and Lee, 2006, and other related studies. researchgate.netkoreascience.kr

These findings underscore that the chroman scaffold is a highly effective template for developing potent antioxidants. researchgate.net The DPPH radical scavenging activity of N-phenyl-chroman-2-carboxamide was found to be comparable to that of Trolox. researchgate.net

Enzyme Inhibition (e.g., α-glucosidase, tyrosinase, carbonic anhydrase)

The versatile chroman scaffold and its derivatives have been investigated as inhibitors of various clinically relevant enzymes.

α-Glucosidase Inhibition: α-Glucosidase is a key intestinal enzyme responsible for carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. jst.go.jpmdpi.com Several studies have shown that chroman and chromone (4H-chromen-4-one) derivatives possess significant α-glucosidase inhibitory activity. jst.go.jpmdpi.comnih.gov For instance, a series of 3-benzylidene-4-chromanone (B8775485) derivatives were synthesized, and several compounds, notably 12, 14, and 18 , displayed more potent α-glucosidase inhibition than the commercial drug acarbose. jst.go.jp Compound 18 , which contains a catechol moiety, demonstrated both potent α-glucosidase inhibitory and antioxidant activities. jst.go.jp In another study, novel 2,4-dioxochroman-1,2,3-triazole hybrids were synthesized and all showed excellent α-glucosidase inhibition compared to acarbose, with one derivative being 37-times more potent. benthamdirect.com

Tyrosinase Inhibition: Tyrosinase is a key copper-containing enzyme in melanin (B1238610) biosynthesis, making it a prime target for developing agents to treat hyperpigmentation disorders. koreascience.krresearchgate.net Chromone and chromanone derivatives have emerged as potential tyrosinase inhibitors. koreascience.krnih.gov A study on 4-chromanone (B43037) derivatives identified compound MHY1294 ((E)-3-(4-hydroxybenzylidene)chroman-4-one) as a more potent inhibitor of mushroom tyrosinase activity (IC₅₀ = 5.1 µM) than the well-known inhibitor kojic acid (IC₅₀ = 14.3 µM). koreascience.kr Kinetic studies revealed that MHY1294 acts as a competitive inhibitor, binding to the catalytic site of the enzyme. koreascience.kr Other studies on related coumarin (B35378) and urolithin (a dibenzo-α-pyrone) structures have further highlighted the potential of this class of compounds as tyrosinase inhibitors. nih.govnih.govmdpi.com

Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are metalloenzymes involved in numerous physiological and pathological processes, and their inhibition has therapeutic applications. mdpi.com Tumor-associated isoforms like hCA IX and XII are targets for anticancer therapies. tandfonline.comtandfonline.com Studies on related heterocyclic systems like coumarins and flavones (which possess a 4-chromenone structure) have shown inhibitory activity against various CA isoforms. nih.govnih.gov A series of chromene-based sulfonamides showed interesting inhibitory activity against the tumor-associated isoforms hCA IX and hCA XII. mdpi.com While coumarins act as prodrugs that are hydrolyzed in the enzyme's active site, flavones appear to inhibit CAs through a different, non-hydrolytic mechanism. nih.gov

Other Pharmacological Activities (e.g., antitubercular, antidiabetic, anti-HIV)

The chroman scaffold is a versatile platform that has yielded derivatives with a broad spectrum of other pharmacological activities.

Antitubercular Activity: Tuberculosis remains a major global health threat, and new therapeutic agents are urgently needed. nih.gov The chroman scaffold has been explored for this purpose. A series of chroman-Schiff base derivatives were designed and synthesized, with several RRR-isomers showing notable activity against Mycobacterium tuberculosis H37Rv. nih.gov Specifically, compounds SM-2 and SM-5 displayed the most potent effects, with a minimum inhibitory concentration (MIC) of 32 µg/mL. nih.gov In another study, chroman isatin hybrid derivatives were evaluated, and two compounds (RKK-1 and RKK-2 ) showed good activity, with MIC values of 64 µg/mL and 8 µg/mL, respectively. ukaazpublications.com Spirooxindolopyrrolidine integrated chromanones have also shown significant activity against drug-sensitive and isoniazid-resistant M. tuberculosis strains. rsc.org

Antidiabetic Activity: Beyond the α-glucosidase inhibition mentioned previously, chroman derivatives have been developed as agents for treating diabetes through other mechanisms. Several thiazolidinediones incorporating chroman moieties have been synthesized and evaluated for their euglycemic and hypolipidemic activities. nih.govacs.org Some of these compounds proved to be superior to the drug troglitazone, acting as PPARγ activators to improve insulin (B600854) sensitivity. nih.govacs.orgrsc.org

Anti-HIV Activity: The chroman ring is a key structural element in some compounds with anti-HIV properties. nih.govnih.gov The natural product Calanolide A and its derivatives, which contain a coumarin-chromane core, are known inhibitors of HIV-1 reverse transcriptase. nih.gov Synthetic efforts have produced chroman aldehydes that inhibit HIV infectivity. nih.gov A study evaluating a series of synthesized aromatic aldehydes found that chroman aldehydes 7, 8, and 11 were the most effective, with IC₅₀ values for HIV inhibition ranging from 30 to 40 µM. nih.gov Other chromanone analogs have also been investigated as potential inhibitors of HIV-1 integrase. researchgate.net

Computational and Theoretical Investigations of R Chroman 2 Carbaldehyde and Analogues

Density Functional Theory (DFT) Studies of Stereochemistry and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the geometric and electronic structures of chromane (B1220400) derivatives. d-nb.info DFT calculations allow for the optimization of molecular geometries, which can then be compared with experimental data from techniques like X-ray crystallography to validate the computational model. frontiersin.orgacs.org For instance, studies on chromone (B188151) derivatives have shown good agreement between bond lengths and angles calculated using the B3LYP functional and those determined experimentally. d-nb.inforesearchgate.net

A key application of DFT in this context is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. frontiersin.org A smaller energy gap generally implies higher reactivity. frontiersin.org DFT studies on thiochromanone derivatives have correlated lower HOMO-LUMO energy gaps with increased biological activity. rsc.org Analysis of global reactivity descriptors, derived from HOMO and LUMO energies, further elucidates the electronic behavior and charge transfer properties of these molecules. frontiersin.org

DFT has also been employed to study the reaction mechanisms of chromane synthesis. For example, a DFT study on the asymmetric intramolecular nucleophilic substitution of ortho-allyloxy benzaldehydes catalyzed by N-heterocyclic carbenes (NHCs) detailed the reaction pathway, identifying the rate- and enantioselectivity-determining step. chim.it

Table 1: Calculated Electronic Properties of Chromone Derivatives using DFT

This table presents representative data for analogous compounds as found in the literature to illustrate the application of DFT.

Compound HOMO Energy (eV) LUMO Energy (eV) Energy Gap (ΔE) (eV) Electrophilicity Index (ω) (eV)
TPC researchgate.net -7.705 -5.835 1.870 20.233
FHM researchgate.net -7.592 -5.943 1.649 22.581
PFH researchgate.net -7.690 -6.100 1.590 23.203

TPC: (E)-3-((2,3,5,6-tetrafluorophenyl)hydrazono)methyl)-4H-chromen-4-one; FHM: (E)-3-((2-(2,4,6-trifluorophenyl)hydrazono)methyl)-4H-chromen-4-one; PFH: (E)-3-((2-(perfluorophenyl)hydrazono)methyl)-4H-chromen-4-one.

Molecular Simulations for Enantioselectivity and Reaction Mechanisms

Molecular simulations are indispensable for understanding the origins of enantioselectivity in chemical reactions. For chiral molecules like (R)-Chroman-2-carbaldehyde, these simulations can reveal the subtle energetic differences in transition states that lead to the preferential formation of one enantiomer over the other. nih.gov

A notable application is the enzymatic resolution of racemic mixtures. Molecular simulations have been used to elucidate the highly enantioselective mechanisms of esterases used in the production of optically pure (S)- and (R)-6-fluoro-chroman-2-carboxylic acids. rsc.org By modeling the substrate's binding pose within the enzyme's active site, researchers can identify the key interactions—such as steric hindrance or specific hydrogen bonds—that govern the stereochemical outcome. rsc.orgresearchgate.net The distance between the active site residues and the substrate's reactive center is often used as a geometric indicator to predict enantioselectivity. researchgate.net

Simulations also clarify complex reaction mechanisms. The Michael reaction, a fundamental C-C bond-forming process used in the synthesis of chromanones, has been studied computationally. mdpi.com Mechanistic studies can differentiate between possible pathways, such as a classical Michael addition followed by decarboxylation versus two separate decarboxylation events. mdpi.com These insights are crucial for optimizing reaction conditions and designing more efficient synthetic routes to chiral chromane derivatives. chim.itmdpi.com

Quantum Theory of Atoms in Molecules (QTAIM) and Chemical Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for analyzing the nature of chemical bonds and intermolecular interactions based on the topology of the electron density. d-nb.inforesearchgate.net This approach partitions a molecule into atomic basins and identifies critical points in the electron density field, which correspond to nuclei, bond paths, rings, and cages. researchgate.net

For chromone derivatives, QTAIM analysis has been used to characterize the various bonds within the molecular structure. d-nb.info The values of the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical point (BCP) provide quantitative information about the bond's strength and nature. d-nb.inforesearchgate.net A negative value for the Laplacian (∇²ρ < 0) is characteristic of a covalent bond, indicating a concentration of electron density between the interacting nuclei. d-nb.info Conversely, a positive Laplacian (∇²ρ > 0) signifies a non-covalent interaction, such as a hydrogen bond or van der Waals interaction. d-nb.info The ellipticity parameter (ε) at the BCP measures the anisotropy of the electron density and can indicate the π-character of a bond; higher values are typically found in aromatic regions. d-nb.inforesearchgate.net

Table 2: QTAIM Topological Parameters for Bonds in a Chromone Analogue (TPC)

This table shows representative data from a published study on a chromone derivative to demonstrate the outputs of QTAIM analysis.

Bond Electron Density (ρ) Laplacian (∇²ρ) Ellipticity (ε) Nature of Interaction
C=O 0.36 -0.66 0.04 Covalent d-nb.inforesearchgate.net
C-C (ring) 0.31 -0.80 0.23 Covalent, π-character d-nb.inforesearchgate.net
C-H 0.27 -0.82 0.01 Covalent d-nb.inforesearchgate.net
C-F 0.22 +0.05 0.02 Polar Covalent / Non-covalent d-nb.inforesearchgate.net

Data adapted from a study on (E)-3-((2,3,5,6-tetrafluorophenyl)hydrazono)methyl)-4H-chromen-4-one (TPC). d-nb.inforesearchgate.net

Molecular Electrostatic Potential Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool for predicting the reactive sites of a molecule. frontiersin.orgnumberanalytics.com The MEP map illustrates the charge distribution around a molecule, providing a visual guide to its electrophilic and nucleophilic regions. frontiersin.org

The map is color-coded to represent different potential values. frontiersin.org Typically, regions of negative electrostatic potential, shown in red, are electron-rich and are susceptible to electrophilic attack. frontiersin.orgnumberanalytics.com These areas are often localized around electronegative atoms like oxygen or nitrogen. frontiersin.org Conversely, regions of positive electrostatic potential, shown in blue, are electron-poor and represent likely sites for nucleophilic attack. frontiersin.orgnumberanalytics.com Intermediate potential regions are usually colored green.

For chromane analogues, MEP analysis can identify the most reactive positions on the molecule. d-nb.infofrontiersin.org For example, the negative potential localized on the carbonyl oxygen atom of a chromanone indicates its role as a hydrogen bond acceptor or its susceptibility to electrophiles. frontiersin.org In thiochromane derivatives, MEP analysis has been used to understand how substituents like hydroxyl and amino groups increase electron density and influence intermolecular interactions, such as π-stacking. rsc.org This predictive capability is valuable in understanding intermolecular interactions and guiding the design of new synthetic reactions. d-nb.infonumberanalytics.com

In Silico Approaches to Biological Activity Prediction (e.g., Ligand-Target Interactions, Docking Studies)

In silico methods, particularly molecular docking, are widely used to predict and rationalize the biological activity of compounds like chromane derivatives. rsc.org Molecular docking simulates the binding of a small molecule (ligand) to the active site of a biological macromolecule, typically a protein or enzyme (receptor). nih.gov The primary goal is to predict the preferred binding orientation and affinity of the ligand. rsc.org

Docking studies have been instrumental in investigating the potential of chromane, thiochromane, and related scaffolds as therapeutic agents. rsc.orgnih.gov For example, docking has been used to study the interaction of thiochromane derivatives with the enzyme dihydropteroate (B1496061) synthase, a target for antimicrobial agents. rsc.org Similarly, the binding of chromone derivatives to the active site of Candida albicans N-myristoyltransferase (NMT) has been modeled to support their development as antifungal agents. rsc.org

The results of docking simulations are often quantified by a "docking score," which estimates the binding free energy (ΔG) of the ligand-receptor complex. nih.govmdpi.com A more negative score typically indicates a more favorable binding interaction. nih.gov Analysis of the docked pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the complex and are crucial for biological activity. rsc.orgfrontiersin.org These insights can guide the synthesis of new analogues with improved potency and selectivity. frontiersin.orgfrontiersin.org

Table 3: Example of Molecular Docking Scores for Chromanone Derivatives against COX-2

This table presents representative data for analogous compounds as found in the literature to illustrate the application of docking studies.

Compound ID Docking Score (kcal/mol) Target Protein
Indomethacin (Standard) -6.109 COX-2 nih.gov
Compound 4f -6.859 COX-2 nih.gov
Compound 4n -7.077 COX-2 nih.gov

Compounds 4f and 4n are indolin-2-one derivatives incorporating a chroman-2-one moiety. nih.gov

Analytical and Spectroscopic Characterization in Chiral Chroman Research

Techniques for Structural Elucidation (e.g., NMR, IR, MS)

Structural elucidation of (R)-Chroman-2-carbaldehyde relies on a combination of spectroscopic methods, each providing unique insights into the molecule's framework. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework. In ¹H-NMR, the aldehydic proton gives a characteristic signal in the downfield region, typically between δ 9.8–10.2 ppm. The protons of the chroman ring system, including those on the aromatic ring and the dihydropyran ring, exhibit distinct chemical shifts and coupling patterns that allow for the confirmation of the core structure. ¹³C-NMR spectroscopy complements this by identifying all unique carbon environments, including the carbonyl carbon of the aldehyde, the carbons of the aromatic ring, and the chiral center at C2.

Table 1: Typical ¹H-NMR Chemical Shifts for the Chroman-2-carbaldehyde (B2395723) Skeleton.
ProtonTypical Chemical Shift (δ, ppm)
Aldehydic H (CHO)9.8 - 10.2
Aromatic H6.8 - 7.5
Benzylic H (C4-H₂)~2.8
Chiral Center H (C2-H)~4.5
Methylene H (C3-H₂)~2.0

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The most prominent absorption band for Chroman-2-carbaldehyde is the strong C=O stretch of the aldehyde group, which typically appears around 1700-1740 cm⁻¹. libretexts.org Other characteristic absorptions include C-H stretches for the aromatic ring (above 3000 cm⁻¹) and the aliphatic portions of the dihydropyran ring (below 3000 cm⁻¹), as well as the C-O-C stretch of the ether linkage within the chroman ring, usually found in the 1250-1050 cm⁻¹ region. libretexts.orgumn.edu

Table 2: Characteristic IR Absorption Frequencies for Chroman-2-carbaldehyde.
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Aldehyde (C=O)Stretch1740 - 1720
Aromatic (C-H)Stretch3100 - 3000
Aliphatic (C-H)Stretch2950 - 2840
Ether (C-O-C)Stretch1250 - 1050
Aromatic (C=C)Stretch1600 - 1400

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can validate the molecular formula (C₁₀H₁₀O₂) by providing a highly accurate mass measurement of the molecular ion. For Chroman-2-carbaldehyde, the expected molecular ion peak would be at an m/z (mass-to-charge ratio) corresponding to its molecular weight (162.19 g/mol ).

Methods for Purity and Enantiomeric Excess Determination (e.g., Chiral HPLC)

Assessing the purity of this compound involves two critical aspects: chemical purity and stereochemical purity (enantiomeric excess).

Chemical Purity is commonly determined using High-Performance Liquid Chromatography (HPLC), often with a reverse-phase column such as a C18 column, and a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water. This technique separates the target compound from any synthetic precursors, by-products, or degradation products.

Enantiomeric Excess (ee) determination is crucial for any application involving a single enantiomer. The most common and accurate method for this is chiral HPLC. mdpi.com This technique utilizes a stationary phase that is itself chiral, allowing for the separation of the (R) and (S) enantiomers. By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be precisely calculated. The enantiomeric excess is a measure of the purity of the sample with respect to its enantiomer and is calculated using the formula: ee (%) = [([R] - [S]) / ([R] + [S])] x 100. nih.gov While specific column and mobile phase conditions would be optimized for this particular compound, the principle remains a cornerstone of chiral analysis. Other techniques like vibrational circular dichroism (VCD) and Raman optical activity (ROA) are also powerful methods for determining enantiomeric excess in solution. mdpi.comresearchgate.net

X-ray Crystallography for Absolute Configuration Assignment

X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration of a chiral molecule. wikipedia.orgnih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis provides a detailed three-dimensional map of the electron density within the crystal, revealing the precise spatial arrangement of every atom in the molecule. researchgate.net

To determine the absolute configuration (R or S), particularly through the use of anomalous dispersion, the diffraction data can distinguish between the actual molecule and its mirror image. wikipedia.org This allows for the direct assignment of the (R) configuration to the stereocenter at the C2 position of the chroman ring, provided a suitable single crystal can be grown. The results from X-ray crystallography are considered the "gold standard" for structural confirmation and are often used to calibrate other stereochemical assignment methods. nih.govscribd.com

Specific Optical Rotation Studies for Stereochemical Assignment

Specific optical rotation is a physical property of chiral compounds that measures the angle to which a plane of polarized light is rotated when passed through a solution of the substance. alfa-chemistry.comwikipedia.org The direction of rotation can be clockwise, termed dextrorotatory (+), or counterclockwise, termed levorotatory (-). wikipedia.org

For 2-substituted chromanes, there has been extensive investigation into the correlation between the absolute configuration at C2 and the sign of the specific optical rotation ([α]D). nih.govnih.gov Research has shown that for many 2-aliphatic substituted chromanes, a P-helicity (positive helicity) of the dihydropyran ring generally corresponds to a positive specific optical rotation. nih.govnih.gov However, this correlation is not absolute and can be influenced by the nature of the substituent. nih.gov Specifically, 2-carbonyl chromanes, such as this compound, have been noted to often exhibit small experimental specific optical rotation values, and theoretical predictions can be prone to error due to conformational flexibility. nih.govnih.gov Therefore, while specific optical rotation is a vital characteristic property to measure and report, assigning the absolute configuration of this specific compound based solely on the sign of rotation should be approached with caution and ideally corroborated by an independent method like X-ray crystallography. nih.gov

Future Perspectives in R Chroman 2 Carbaldehyde Research

Emerging Synthetic Methodologies and Catalyst Development

The enantioselective synthesis of chiral chromans is a topic of significant interest, with organocatalysis emerging as a powerful tool. mdpi.comsemanticscholar.orgrsc.org Future research is expected to focus on the development of novel catalysts and methodologies that provide efficient and highly stereoselective access to (R)-Chroman-2-carbaldehyde.

One promising avenue is the refinement of bifunctional organocatalysts, such as those based on cinchona alkaloids, which can facilitate intramolecular oxy-Michael additions to construct the chroman core with high enantioselectivity. core.ac.uk The development of catalysts that can operate under mild conditions, with low catalyst loadings, and tolerate a wide range of substrates will be a key focus. nih.gov Furthermore, the exploration of novel activation modes in organocatalysis could lead to unprecedented synthetic routes to this chiral aldehyde. nih.gov

In addition to small molecule organocatalysis, transition metal catalysis also holds potential for the asymmetric synthesis of chroman derivatives. The design of novel chiral ligands for metals like nickel could enable highly efficient and stereoselective reductive cyclizations to form the chroman ring. Future work may involve the development of catalytic systems that are not only highly selective but also utilize more sustainable and earth-abundant metals.

A summary of potential emerging synthetic strategies is presented in the table below.

Synthetic StrategyCatalyst TypeKey AdvantagesPotential for this compound Synthesis
Asymmetric Organocatalytic Cascade ReactionsChiral Amines, SquaramidesHigh stereocontrol, mild reaction conditions, operational simplicity. mdpi.comrsc.orgDirect synthesis from simple precursors with high enantiopurity.
Bifunctional OrganocatalysisCinchona Alkaloid DerivativesHigh enantioselectivity in intramolecular cyclizations. core.ac.ukEnantioselective formation of the chroman ring system.
Transition Metal CatalysisChiral Phosphine (B1218219) Ligands with Ni, Cu, etc.High efficiency, broad substrate scope. nih.govStereoselective construction of the chiral center at the 2-position.

Novel Applications in Medicinal Chemistry and Materials Science

The chroman scaffold is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds. nih.govresearchgate.net The unique stereochemistry of this compound makes it an attractive starting point for the synthesis of novel therapeutic agents.

In medicinal chemistry, future research will likely focus on the design and synthesis of derivatives of this compound with potential applications as anticancer, anti-inflammatory, and neuroprotective agents. nih.govrsc.orgnih.gov The aldehyde functionality serves as a versatile handle for the introduction of various pharmacophores, enabling the exploration of structure-activity relationships. For instance, chroman derivatives have been investigated as inhibitors of enzymes like acetyl-CoA carboxylase (ACC) and as modulators of the p38 MAPK pathway. nih.govnih.gov The chiral nature of the C2 position can be crucial for specific interactions with biological targets, offering opportunities for the development of highly selective drugs. researchgate.net

While less explored, the application of chroman derivatives in materials science presents an exciting frontier. The chroman framework can be incorporated into larger conjugated systems for applications in organic light-emitting diodes (OLEDs). cnrs-imn.frnih.govtcichemicals.comrsc.org The photophysical properties of chroman-containing molecules can be tuned by modifying the substituents on the aromatic ring and at the 2-position. Future research could explore the synthesis of novel this compound derivatives with tailored electronic and optical properties for use as emitters or host materials in OLED devices. The inherent chirality of the molecule could also be exploited to create materials with unique chiroptical properties.

FieldPotential ApplicationRationale
Medicinal ChemistryAnticancer AgentsThe chroman scaffold is present in many natural and synthetic anticancer compounds. rsc.org
Medicinal ChemistryAnti-inflammatory AgentsChroman derivatives have shown inhibitory activity against inflammatory targets like TNF-α. nih.gov
Medicinal ChemistryNeuroprotective AgentsThe chroman structure is related to neuroprotective compounds like Vitamin E.
Materials ScienceOrganic Light-Emitting Diodes (OLEDs)The chroman core can be part of a larger π-conjugated system with tunable photophysical properties. cnrs-imn.frnih.gov

Integration of Computational and Experimental Approaches for Rational Design

The rational design of novel molecules with specific properties can be significantly accelerated by the integration of computational and experimental methods. nih.govnih.govmdpi.commdpi.com For this compound research, computational chemistry, particularly Density Functional Theory (DFT), can play a pivotal role in several areas.

In catalyst development, DFT calculations can be employed to elucidate reaction mechanisms and understand the origin of stereoselectivity in asymmetric syntheses. researchgate.netamanote.comrsc.org By modeling the transition states of catalytic cycles, researchers can rationally design more efficient and selective catalysts for the synthesis of this compound. This approach can save significant experimental effort by predicting the most promising catalyst structures before their synthesis.

For medicinal chemistry applications, computational tools such as molecular docking can be used to predict the binding modes of this compound derivatives with biological targets. nih.gov This allows for the in silico screening of virtual libraries of compounds and the prioritization of candidates for synthesis and biological evaluation. Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to identify the key structural features responsible for biological activity, guiding the design of more potent and selective molecules.

In the realm of materials science, computational methods can be used to predict the electronic and photophysical properties of novel chroman derivatives. nih.gov Time-dependent DFT (TD-DFT) calculations can provide insights into the absorption and emission spectra of these molecules, aiding in the design of new materials for OLEDs with desired colors and efficiencies.

Computational MethodApplication in this compound ResearchExpected Outcome
Density Functional Theory (DFT)Elucidation of reaction mechanisms for synthesis. researchgate.netamanote.comRational design of more efficient and selective catalysts.
Molecular DockingPrediction of binding modes with biological targets. nih.govPrioritization of compounds for synthesis and biological testing.
Quantitative Structure-Activity Relationship (QSAR)Identification of key structural features for bioactivity. Design of more potent and selective drug candidates.
Time-Dependent DFT (TD-DFT)Prediction of photophysical properties. nih.govDesign of novel materials for applications like OLEDs.

Q & A

Q. How should researchers navigate intellectual property concerns while publishing this compound findings?

  • Methodological Answer : Conduct prior art searches using patentscope.google.com and CAS SciFinder. Draft non-proprietary disclosures for public datasets, reserving patentable innovations via provisional filings. Engage institutional TTOs (Technology Transfer Offices) for compliance checks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.